molecular formula C14H12ClNO2 B8301892 N-phenylacetyl-2-hydroxy-5-chloroaniline

N-phenylacetyl-2-hydroxy-5-chloroaniline

Cat. No. B8301892
M. Wt: 261.70 g/mol
InChI Key: IRMIWZYUXXNVAS-UHFFFAOYSA-N
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Patent
US06372770B1

Procedure details

Phenylacetic acid (20 g, 0.15 mol) in dichloromethane (120 ml) was treated with 1,1′-carbonyl diimidazole (25 g, 0.15 mol). After 1 hour, a solution of 2-hydroxy-5-chloroaniline in dichloromethane was added. The mixture was stirred overnight and processed in the usual manner to give 31.2 g of the title compound as a crystalline solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[OH:23][C:24]1[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][C:25]=1[NH2:26]>ClCCl>[C:1]1([CH2:7][C:8]([NH:26][C:25]2[CH:27]=[C:28]([Cl:31])[CH:29]=[CH:30][C:24]=2[OH:23])=[O:10])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(N)C=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)NC1=C(C=CC(=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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